molecular formula C16H20N2O3 B2580738 Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1252672-37-9

Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate

Cat. No.: B2580738
CAS No.: 1252672-37-9
M. Wt: 288.347
InChI Key: ROVJNOFTJPHSIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate can be achieved through various synthetic routes. One common method involves the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane core from simple starting materials under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl (4-carbamoylbicyclo[2.2.1]heptan-1-yl)carbamate exerts its effects involves interactions with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate these mechanisms fully .

Properties

IUPAC Name

benzyl N-(4-carbamoyl-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c17-13(19)15-6-8-16(11-15,9-7-15)18-14(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVJNOFTJPHSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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